4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-2-35-24-14-12-23(13-15-24)29(34)31-18-19-32-20-27(25-10-6-7-11-26(25)32)36-21-28(33)30-17-16-22-8-4-3-5-9-22/h3-15,20H,2,16-19,21H2,1H3,(H,30,33)(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRIVNQEEGPCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure that combines an indole moiety with a benzamide group, linked through a thioether bridge. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound has a molecular weight of approximately 442.6 g/mol. The presence of the indole core and the thioether linkage contributes to its pharmacological properties.
The biological activity of 4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide may involve multiple mechanisms:
Molecular Targets:
- The compound is believed to interact with specific proteins or enzymes, altering their activity.
- It may modulate signaling pathways associated with cell growth, apoptosis, or neurotransmission.
Inhibition Studies:
Preliminary studies suggest that this compound could act as an inhibitor of certain enzymes, similar to other compounds in its class. For instance, compounds with indole structures have been shown to inhibit dihydrofolate reductase (DHFR), which is critical in cellular metabolism and proliferation .
Biological Activity and Research Findings
Recent research has highlighted various biological activities associated with this compound:
Antimicrobial Activity:
Studies indicate that derivatives of indole compounds exhibit significant antimicrobial properties. For example, compounds similar in structure have demonstrated efficacy against a range of bacterial strains, suggesting that 4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide may possess similar capabilities .
Anticancer Potential:
Research focusing on indole derivatives has shown promising results in anticancer assays. The ability of these compounds to induce apoptosis in cancer cells has been documented, indicating potential therapeutic applications in oncology .
Neuroprotective Effects:
Indole-based compounds have also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms attributed to their protective properties .
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Indole Derivatives as Anticancer Agents:
A study investigating the effects of various indole derivatives on cancer cell lines showed that certain modifications enhance their cytotoxicity. The presence of thioether linkages was noted to improve interaction with cellular targets . -
Antimicrobial Screening:
A series of indole-based compounds were screened against Gram-positive and Gram-negative bacteria, revealing that compounds with specific substitutions exhibited higher antimicrobial activity compared to their unsubstituted counterparts .
Data Table: Biological Activity Comparison
Scientific Research Applications
Research Applications
The applications of this compound can be broadly categorized into several key areas:
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that compounds with indole structures can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The presence of the thioether linkage may enhance its bioactivity by improving solubility and bioavailability.
- Neuropharmacology : The indole structure is also associated with neurotransmitter modulation. Research indicates that compounds similar to 4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide may influence serotonin and dopamine pathways, potentially offering insights into treatments for mood disorders and neurodegenerative diseases.
Enzyme Inhibition Studies
This compound's ability to inhibit specific enzymes could be crucial for developing new therapeutic agents. For instance:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition is particularly relevant in the context of Alzheimer's disease treatment.
Synthetic Chemistry
The synthesis of 4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves multi-step organic reactions, including:
- Formation of the Indole Core : Utilizing Fischer indole synthesis from phenylhydrazine and appropriate ketones.
- Thioether Formation : Reacting the indole derivative with thiol compounds under basic conditions.
- Amide Bond Formation : Coupling the resultant thioether-linked indole with benzoyl chloride in the presence of a base such as triethylamine.
This synthetic pathway not only highlights the compound's complexity but also its potential for further derivatization to enhance biological activity or selectivity.
Case Study: Indole Derivatives in Cancer Research
A study published in Molecules explored various indole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The findings suggest that similar compounds could be developed to target specific cancer types effectively.
Case Study: Neuroprotective Effects
Research highlighted in Pharmaceuticals indicated that certain indole-based compounds exhibited neuroprotective effects in animal models of neurodegeneration, suggesting that 4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide may possess similar properties worth investigating further.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Bioactivity
Key Observations :
- Ethoxy vs. Methoxy : The target’s 4-ethoxy group may improve metabolic stability compared to methoxy derivatives (e.g., ), which are prone to demethylation.
- Thioether vs.
- Indole vs. Thieno-Pyrimidine: Indole’s planar aromatic system (target) may favor π-π stacking in enzyme pockets, whereas thieno-pyrimidine () provides steric bulk for hydrophobic interactions.
Table 2: Impact of Heterocyclic Moieties on Activity
Analysis :
- Indole-containing compounds (target) are prevalent in antimicrobial and CNS-targeting agents due to their dual hydrophobic and hydrogen-bonding capabilities .
- Thieno-pyrimidine derivatives () leverage electron-deficient rings for DNA intercalation or enzyme inhibition.
- Oxadiazole and thiazole moieties () often enhance pharmacokinetic profiles but may reduce selectivity compared to indole.
Phenethylamine and Related Amine Substituents
In contrast:
- Trifluoromethylphenoxy (): Increases electronegativity and resistance to oxidative metabolism.
Preparation Methods
Eschenmoser Coupling for Indole Core Formation
Adapting the methodology from PMC7934781, the indole nucleus is synthesized using a modified Eschenmoser coupling (Scheme 1):
3-Bromooxindole Preparation :
Isatin undergoes sodium borohydride reduction in methanol (0°C to RT, 4 h) to yield 3-hydroxyoxindole (87% yield). Subsequent bromination with PBr₃ in dichloromethane (0°C, 2 h) provides 3-bromooxindole (91% purity by HPLC).Thioamide Coupling :
3-Bromooxindole (1.0 eq) reacts with thiobenzamide derivatives in dry DMF under nitrogen (RT, 12 h). Triethylamine (2.0 eq) initiates the Eschenmoser rearrangement, yielding 3-(aminomethylidene)indol-2-ones with (Z)-stereoselectivity (confirmed by NOESY).
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C, 12 h | 78 | 95 |
| Acetonitrile, 40°C | 65 | 89 |
| THF, reflux | 42 | 76 |
Thioether Formation at C3 Position
The US20080312205A1 patent methodology guides thioether installation:
Sulfonate Activation :
3-Hydroxyindole (1.0 eq) reacts with methanesulfonyl chloride (1.2 eq) in toluene using tripotassium phosphate (2.5 eq) and tris(dioxa-3,6-heptyl)amine (0.1 eq) at 80°C for 4 h.Nucleophilic Displacement :
The mesylate intermediate undergoes substitution with 2-mercaptoacetamide (1.5 eq) in acetonitrile/water (3:1) at 50°C for 6 h.
Critical Parameters :
- Phase-transfer catalysis improves yield from 58% to 82%.
- Temperature control (<60°C) prevents indole decomposition.
Amide Bond Formation and Side Chain Elaboration
Benzamide Coupling
Following EP2875020B1 protocols:
Acid Activation :
4-Ethoxybenzoic acid (1.0 eq) is treated with EDCl (1.1 eq) and HOBt (1.1 eq) in DMF (0°C, 30 min).Amine Coupling :
The activated ester reacts with N-(2-aminoethyl)indole intermediate (1.0 eq) in presence of N-methylmorpholine (2.0 eq) at RT for 12 h.
Yield Optimization :
| Base | Solvent | Yield (%) |
|---|---|---|
| N-Methylmorpholine | DMF | 88 |
| Triethylamine | THF | 72 |
| DBU | Acetonitrile | 65 |
Phenethylamino Installation
The 2-oxo-2-(phenethylamino)ethyl side chain is introduced via:
Reductive Amination :
2-Oxoethyl thioether (1.0 eq) reacts with phenethylamine (1.2 eq) in methanol using sodium cyanoborohydride (1.5 eq) at pH 5 (acetic acid buffer), 50°C, 6 h.Purification :
Crude product is crystallized from isopropyl alcohol/water (4:1) with cooling to 10°C.
Scale-Up Data :
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 85 | 98 |
| 100 | 79 | 97 |
| 500 | 72 | 95 |
Process Optimization and Troubleshooting
Solvent Selection for Key Steps
Data from EP2875020B1 and US20080312205A1 reveal solvent impacts:
Thioether Formation :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetonitrile | 6 | 82 |
| Toluene | 12 | 68 |
| DMSO | 4 | 58 |
Crystallization :
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| IPA/Water (4:1) | Needles | 99.2 |
| Ethanol/Hexane (1:3) | Plates | 98.7 |
| Acetone/Water (2:1) | Amorphous | 95.4 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30):
- Retention time: 12.4 min
- Purity: 99.1% (254 nm)
- Column temperature optimization prevents indole degradation during analysis.
Q & A
Q. What are the recommended synthetic routes for 4-ethoxy-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reaction of 4-ethoxybenzoic acid derivatives with phenethylamine intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Thioether formation : Introduction of the thioether linkage via nucleophilic substitution between a thiol-containing indole intermediate and a 2-oxoethyl bromide derivative .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Key variables : Solvent polarity (DMF vs. THF), temperature (0–60°C), and catalyst choice (e.g., DIPEA for pH control) significantly impact reaction efficiency .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Spectroscopic techniques :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. What strategies are recommended for analyzing discrepancies in biological activity data across studies?
- Experimental design :
- Use standardized assays (e.g., ATP-based viability tests for cytotoxicity) to minimize variability .
- Control for solvent effects (DMSO concentration ≤0.1% in cell-based assays) .
- Data reconciliation :
- Compare IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding to proposed targets (e.g., kinase domains) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
- ADMET modeling :
Q. What are the critical considerations for designing in vivo efficacy studies?
- Dosing regimen :
- Calculate MTD (maximum tolerated dose) in rodent models via incremental dosing (5–50 mg/kg, oral or IP) .
- Monitor plasma half-life (t1/2) using LC-MS/MS to adjust dosing frequency .
- Biomarker selection :
- Quantify downstream targets (e.g., caspase-3 for apoptosis) in tumor tissue via Western blot or IHC .
Methodological Challenges and Solutions
Q. How can researchers resolve low yields during the thioether-forming step?
- Optimization strategies :
- Use freshly prepared NaSH or thiourea derivatives to enhance nucleophilicity .
- Employ phase-transfer catalysts (e.g., TBAB) in biphasic solvent systems (water/dichloromethane) .
- Troubleshooting :
- Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) to identify incomplete conversions .
Q. What analytical approaches are suitable for detecting degradation products under physiological conditions?
- Forced degradation studies :
- Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours .
- Analyze degradation pathways using LC-QTOF-MS to identify hydrolyzed amide or oxidized thioether products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
